molecular formula C11H6ClFOS B2798161 (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone CAS No. 57931-93-8

(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone

Cat. No. B2798161
CAS RN: 57931-93-8
M. Wt: 240.68
InChI Key: JSAZWHDIHGLVEJ-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C11H6ClFOS and a molecular weight of 240.68 . . The IUPAC name for this compound is (4-chloro-2-thienyl)(4-fluorophenyl)methanone .


Physical And Chemical Properties Analysis

(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone is a solid substance . . The storage temperature is 28 C . For more detailed physical and chemical properties, specialized resources or databases should be consulted.

Scientific Research Applications

Role in Supramolecular Architectures

A study on the crystal packing of a series of 1,2,4-oxadiazole derivatives, including compounds structurally similar to (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone, highlighted the significant role of non-covalent interactions, such as lone pair (lp)-π interactions and halogen bonds, in stabilizing molecular conformations within crystal environments. These interactions, along with favorable hydrogen bonds, contribute to the overall stabilization of the crystal lattice, providing insights into the supramolecular architecture of related compounds (Sharma et al., 2019).

Applications in Biological Studies

Another study explored the synthesis and characterization of compounds structurally analogous to (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone, focusing on their potential biological applications. Through UV, IR, NMR, and high-resolution mass spectrometry, as well as density functional theory (DFT) calculations, researchers investigated the equilibrium geometry, bonding features, and the antibacterial activity of these compounds, showcasing their potential in addressing biological concerns (Shahana & Yardily, 2020).

Development of Radiolabeled Compounds

Research into the synthesis, radiolabeling, and in vivo evaluation of radiolabeled compounds bearing structural resemblance to (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone for potential use in SPECT imaging of the serotonin 5-HT2A receptor was conducted. This work demonstrates the applicability of such compounds in medical imaging, contributing to the understanding of receptor dynamics in various psychiatric conditions (Blanckaert et al., 2007).

Synthesis and Antitumor Activities

The synthesis and biological evaluation of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, a compound with structural similarities, demonstrated distinct inhibitory effects on the proliferation of various cancer cell lines. This research contributes to the development of new antitumor agents, underscoring the relevance of chemical synthesis in therapeutic advancements (Tang & Fu, 2018).

Catalyst-Free Synthesis for Pharmaceutical Applications

An efficient, catalyst- and solvent-free method for synthesizing compounds with a structure similar to (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone was developed, utilizing microwave-assisted Fries rearrangement. This approach highlights advancements in pharmaceutical synthesis, emphasizing greener and more efficient production methods for complex molecules (Moreno-Fuquen et al., 2019).

Safety and Hazards

The safety information for (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFOS/c12-10-6-5-9(15-10)11(14)7-1-3-8(13)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAZWHDIHGLVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone

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